molecular formula C10H11NO B2811090 1-Benzofuran-2-yl-ethylamine CAS No. 99059-83-3

1-Benzofuran-2-yl-ethylamine

Cat. No. B2811090
CAS RN: 99059-83-3
M. Wt: 161.204
InChI Key: KJCGVGWCEJJQSW-UHFFFAOYSA-N
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Description

“1-Benzofuran-2-yl-ethylamine” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of a benzene ring fused to a furan ring . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

  • Synthesis of Serotonin Receptor Agonists : 1-Benzofuran-2-yl-ethylamine derivatives are utilized in the synthesis of 5-HT serotonin receptor agonists, demonstrating their potential in creating bioactive compounds and natural products (Porcu et al., 2018).

  • Novel Heterocyclic Systems : This compound is integral in synthesizing new heterocyclic systems, like 2-(benzofuran-2-yl)benzo[h]quinoline-3-carboxylic acid derivatives, showcasing its role in developing novel chemical structures (Gao et al., 2012).

  • Potential Anti-HIV and Anticancer Agent : Certain benzofuran derivatives, including this compound, have been evaluated for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds have shown effectiveness in reducing the viral cytopathic effect, indicating potential medical applications (Rida et al., 2006).

  • Antidepressant Properties : Research into compounds like A-80426, which includes a structure based on this compound, indicates potential utility in treating depression due to its α-2 antagonist activity and 5-HT uptake inhibitory activity (Meyer et al., 1995).

  • Characterization of Novel Derivatives : Benzofuran-based hydrazones and their derivatives have been synthesized and characterized for their potential applications in various fields, such as in natural bond orbitals and molecular electrostatic potential analysis (Khalid et al., 2020).

  • Synthesis of Polycyclic Benzofurans : A novel approach for the construction of complex benzofurylethylamine derivatives through radical cyclization cascade mechanism has been developed, highlighting its importance in the synthesis of benzofuran structures (Deng et al., 2019).

  • Antimicrobial Activity : Some benzofuran derivatives exhibit antimicrobial properties. For instance, phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have shown promising results in antibacterial and antioxidant activities (Shankerrao et al., 2013).

  • Chemical Synthesis Techniques : The compound is used in various synthesis techniques, like the one-pot synthesis of novel derivatives, showcasing its versatility in chemical synthesis processes (Gao et al., 2017).

  • X-Ray Structure Analysis : The compound's derivatives are used in crystal structure determination and molecular geometrical parameter analysis, providing insights into the field of crystallography (Yakalı et al., 2017).

  • Pharmacokinetic Studies : this compound derivatives are analyzed in pharmacokinetic studies, helping in the development of new methods for the identification and quantification of these molecules in biological matrices (Baralla et al., 2019).

Safety and Hazards

The safety and hazards associated with “1-Benzofuran-2-yl-ethylamine” are not clear from the available information. It’s important to handle all chemicals with appropriate safety precautions, and to refer to the relevant safety data sheets for specific information .

Future Directions

Benzofuran compounds, due to their biological activities and potential applications, have attracted the attention of chemical and pharmaceutical researchers worldwide . They are seen as potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with improved bioavailability and fewer side effects .

properties

IUPAC Name

1-(1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCGVGWCEJJQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99059-83-3
Record name 1-(1-benzofuran-2-yl)ethan-1-amine
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